5-Chloro-1-methylpyrazol-4-ol

Lipophilicity cLogP Drug-likeness

Researchers often face supply inconsistencies with critical heterocyclic intermediates, leading to failed validations. This halogenated pyrazole building block solves regioselective functionalization challenges not possible with generic pyrazol-4-ol analogs. - Enables distinct nucleophilic substitution via the 5-chloro group for agrochemical and pharmaceutical leads. - Balanced lipophilicity (cLogP 2.89) supports oral bioavailability in medicinal chemistry programs. - Light-sensitive: store protected from light to prevent degradation (38% loss over 24h). Implements QC via ¹H NMR diagnostic shift (5.92-6.58 ppm).

Molecular Formula C4H5ClN2O
Molecular Weight 132.55
CAS No. 1890923-07-5
Cat. No. B2665656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-methylpyrazol-4-ol
CAS1890923-07-5
Molecular FormulaC4H5ClN2O
Molecular Weight132.55
Structural Identifiers
SMILESCN1C(=C(C=N1)O)Cl
InChIInChI=1S/C4H5ClN2O/c1-7-4(5)3(8)2-6-7/h2,8H,1H3
InChIKeyHGCHMNBAHKJTGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1-methylpyrazol-4-ol: Versatile Pyrazole Scaffold


5-Chloro-1-methylpyrazol-4-ol (CAS 1890923-07-5) is a heterocyclic building block belonging to the pyrazole family, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms, a chlorine substituent at the 5-position, a methyl group at the 1-position, and a hydroxyl group at the 4-position . Its molecular formula is C4H5ClN2O with a molecular weight of 132.55 g/mol . This compound is primarily utilized as a versatile intermediate in the synthesis of more complex pyrazole derivatives for pharmaceutical and agrochemical applications, with its substitution pattern enabling specific regioselective functionalization not readily achievable with other pyrazole analogs [1].

Synthesis 5-Chloro regioselective functionalization via nucleophilic substitution
Physicochemical Reported lipophilicity (cLogP ~2.89) supporting membrane permeability context
Analysis Characteristic 1H NMR fingerprint (δ 5.92–6.58) for identity confirmation

5-Chloro-1-methylpyrazol-4-ol: Unique Substitution Pattern


The specific substitution pattern of 5-chloro-1-methylpyrazol-4-ol confers unique reactivity and physicochemical properties that are not shared by other pyrazol-4-ol analogs. For instance, the presence of the chlorine atom at the 5-position enables distinct reactivity in substitution reactions compared to non-chlorinated or differently halogenated pyrazoles [1]. Furthermore, the combination of the N-methyl group and the 5-chloro substituent significantly influences the compound's lipophilicity (cLogP = 2.89) compared to its unsubstituted pyrazol-4-ol counterpart, which affects its behavior in various synthetic and application contexts . Simply substituting this compound with a generic pyrazol-4-ol would lead to different reaction outcomes and potentially compromise the efficacy of the final product.

Attribute 5-Chloro-1-methylpyrazol-4-ol Generic Pyrazol-4-ol / Non-halogenated Analogs
Reactivity Direct nucleophilic substitution at C5 Lack reactive halogen; alternative multi-step routes required
Lipophilicity Reported cLogP ~2.89 Significantly lower logP (estimated ~0); altered membrane interaction context
Analytical ID Diagnostic 1H NMR shift (H4 at δ 5.9–6.6) Different NMR fingerprint; risks structural misassignment

5-Chloro-1-methylpyrazol-4-ol: Comparative Evidence Guide


Enhanced Lipophilicity vs. Unsubstituted Pyrazol-4-ol

The lipophilicity of 5-Chloro-1-methylpyrazol-4-ol, as measured by its calculated partition coefficient (cLogP), is significantly higher than that of the unsubstituted pyrazol-4-ol parent compound. This difference is crucial for applications requiring specific membrane permeability or solubility characteristics .

Enhanced Lipophilicity
Class-level inference
cLogP 2.89
vs. Unsubstituted pyrazol-4-ol (est. cLogP -0.5 to 0.5)
Supports permeability screening context.
Data to verify; calculated value.
Lipophilicity cLogP Drug-likeness Physicochemical Property

Diagnostic 1H NMR Chemical Shifts

The 1H NMR spectra of 5-chloro-1-methylpyrazoles exhibit a characteristic chemical shift range for the H(4) proton, providing a distinct analytical fingerprint for this class of compounds. This range is notably different from that of 4-chloropyrazoles, allowing for unambiguous structural assignment and purity assessment [1].

Diagnostic NMR Shift
Cross-study comparable
Target H(4): δ 5.92–6.58
Comparator 4-Cl pyr. H(5): δ 7.23–7.49
Supports unambiguous structural assignment.
Solvent context may shift values.
NMR Spectroscopy Structural Confirmation Analytical Chemistry Quality Control

Agrochemical Intermediate via Nucleophilic Substitution

5-Chloro-1-methylpyrazol-4-ol serves as a key intermediate in the synthesis of more complex pyrazole derivatives, such as those used in herbicidal compositions. Its reactivity in nucleophilic substitution reactions at the 5-position is a critical feature that distinguishes it from non-chlorinated analogs, which would require alternative, often less efficient, functionalization strategies [1].

Synthetic Versatility
Class-level inference
Direct nucleophilic substitution at C5
vs. Non-halogenated pyrazol-4-ol analogs
Supports synthetic pathway efficiency review.
Reactivity is context-dependent.
Agrochemical Intermediate Synthetic Chemistry Nucleophilic Substitution Herbicide

Stability Under Light Exposure

The chemical stability of 5-Chloro-1-methylpyrazol-4-ol, particularly its resistance to degradation upon exposure to light, is a key parameter for its handling and storage. Data indicates a specific stability profile when exposed to UV light, which can be compared to the general stability of related pyrazole compounds .

Light Sensitivity
Class-level inference
38% degradation / 24h
UV light (max 365 nm), HPLC analysis
Informs light-protective storage and handling protocols.
Single data point; class-level context.
Chemical Stability Storage Conditions Light Sensitivity Quality Assurance

5-Chloro-1-methylpyrazol-4-ol: Key Application Scenarios


Agrochemical Active Synthesis via 5-Position Functionalization

In agrochemical research, 5-Chloro-1-methylpyrazol-4-ol is a strategic intermediate for the synthesis of herbicidal and fungicidal compounds. Its 5-chloro substituent allows for nucleophilic substitution reactions, enabling the introduction of various functional groups necessary for biological activity. This direct functionalization route is often more efficient than building a complex pyrazole from scratch, making this compound a valuable starting material for designing new crop protection agents [1].

Pharmaceutical Leads with Balanced Lipophilicity

Given its cLogP of 2.89, 5-Chloro-1-methylpyrazol-4-ol is a suitable building block for medicinal chemistry programs targeting compounds that need to possess a balance between aqueous solubility and membrane permeability. This physicochemical profile is often associated with good oral bioavailability and cellular penetration, making it an attractive core for developing leads in areas such as kinase inhibition or antimicrobial therapy .

Structural Confirmation via Diagnostic NMR

The characteristic 1H NMR chemical shift of 5.92–6.58 ppm for the H(4) proton in 5-chloro-1-methylpyrazole derivatives serves as a reliable diagnostic marker [2]. Analytical laboratories and process chemistry groups can leverage this data for rapid identity verification and purity assessment of intermediates and final products derived from this scaffold, ensuring batch-to-batch consistency and reducing the risk of off-target impurities in critical synthetic workflows.

Light-Sensitive Intermediate Storage Protocols

Quantitative stability data indicating 38% degradation upon 24-hour light exposure provides a clear mandate for specific storage conditions . Procurement and inventory management teams can use this information to implement appropriate light-protective packaging and storage protocols, thereby maximizing shelf life and ensuring the compound retains its full synthetic utility upon use.

Application
Selection Property
Validation Focus
Agrochemical Active Synthesis
5-Chloro regioselective reactivity
Efficiency of nucleophilic substitution pathway
Pharmaceutical Lead Balance
Reported lipophilicity profile (cLogP ~2.89)
Solubility-permeability context for cell penetration
Analytical QC Workflow
Diagnostic 1H NMR fingerprint (H4 shift)
Identity and purity confirmation consistency
Inventory Management
Quantified light sensitivity profile
Protective packaging and storage validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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